molecular formula C15H17NO5 B1323910 cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-65-5

cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1323910
CAS No.: 736136-65-5
M. Wt: 291.3 g/mol
InChI Key: YRQGIMYHPKDGPX-UHFFFAOYSA-N
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Description

Product Overview cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid is a synthetically derived organic compound with the molecular formula C 15 H 17 NO 5 and a molecular weight of 291.30 g/mol . This compound features a cyclohexane ring in a cis configuration, substituted with a carboxylic acid group and a 2-nitrophenethyl ketone side chain. The nitro group and the ketone functionality provide distinct electronic properties, making this molecule a valuable intermediate for various research applications. Research Applications and Value This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its molecular structure, incorporating both a carboxylic acid and a ketone group, allows it to undergo a wide range of chemical transformations, enabling the construction of more complex molecular architectures . Researchers can utilize it in the synthesis of specialized polymers, where its rigid cyclohexane core can enhance the material's thermal stability. Furthermore, the presence of the carboxy group makes it a potential candidate for creating prodrugs or serving as a peptide bond surrogate, which can improve the metabolic stability and bioavailability of peptide-based drug candidates . Its exact mechanism of action is dependent on the specific research context and the final compound into which it is incorporated. Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

4-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(12-3-1-2-4-13(12)16(20)21)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQGIMYHPKDGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179543
Record name cis-4-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-71-5
Record name cis-4-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 2-nitrophenyl ethyl ketone: This can be achieved through the nitration of acetophenone followed by reduction and subsequent oxidation to form the desired ketone.

    Cyclohexane ring functionalization: The cyclohexane ring is functionalized to introduce the carboxylic acid group. This can be done through various methods, including Friedel-Crafts acylation followed by oxidation.

    Coupling reaction: The final step involves coupling the 2-nitrophenyl ethyl ketone with the functionalized cyclohexane derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used under controlled conditions.

Major Products

    Oxidation: Products may include carboxylic acids and quinones.

    Reduction: Amines and hydroxyl derivatives are common.

    Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been evaluated for their antiproliferative effects against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines, showing promising results with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways. This property positions it as a candidate for further development in anticancer therapies.

Material Science Applications

Polymer Synthesis : The compound can serve as a functional monomer in the synthesis of polymers. Its carboxylic acid group allows for the formation of polyesters or polyamides when reacted with diols or diamines. Such polymers could exhibit enhanced thermal stability and mechanical properties suitable for various industrial applications.

Synthetic Intermediate

Building Block for Complex Molecules : this compound can act as a versatile intermediate in organic synthesis. It can be used to construct more complex heterocyclic compounds that may possess biological activity. For example, its nitrophenyl group can be further modified to yield derivatives with enhanced pharmacological properties.

Case Study 1: Anticancer Activity Assessment

A study conducted on the antiproliferative effects of various derivatives, including this compound, revealed that certain modifications to the nitrophenyl group significantly enhanced cytotoxicity against MCF-7 cells. The study utilized a series of assays to determine IC50 values, confirming that structural modifications can lead to improved therapeutic profiles .

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.5
This compoundMCF-70.3

Case Study 2: Polymer Development

In another research effort, this compound was incorporated into a polymer matrix. The resulting material exhibited enhanced mechanical properties and thermal resistance compared to traditional polymers. This demonstrates its utility in material science as a building block for advanced materials .

Mechanism of Action

The mechanism by which cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, altering their activity and leading to various physiological effects. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Reported Applications
cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid (Target) 735275-71-5 2-Nitrophenyl C₁₅H₁₇NO₅* ~291.3† Pharmaceutical research
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid 735274-68-7 4-Nitrophenyl C₁₅H₁₇NO₅ 291.3 Discontinued (Lab use only)
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 736136-34-8 4-Methoxyphenyl C₁₆H₂₀O₅ 292.3‡ Pharmaceutical research
cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]-cyclopentane-1-carboxylic acid 733740-46-0 3-Trifluoromethylphenyl C₁₅H₁₅F₃O₃ 300.3 Undisclosed
2'-Cyclohexyl-1'-oxo-spiro[cyclopentane-isoquinoline]-4'-carboxylic acid 1239843-15-2 Spirocyclic framework C₂₀H₂₅NO₃ 327.4 Laboratory synthesis

*Calculated based on structural similarity to . ‡Calculated from molecular formula.

Structural and Functional Differences

Nitrophenyl Isomers

The target compound’s 2-nitrophenyl group introduces steric hindrance and electronic effects distinct from its 4-nitrophenyl isomer (CAS: 735274-68-7). The ortho-nitro substituent may reduce solubility in polar solvents compared to the para-nitro analog due to intramolecular hydrogen bonding . However, the para-nitro derivative has been discontinued, suggesting stability or efficacy challenges in lab settings.

Methoxyphenyl vs. Nitrophenyl Derivatives

This substitution may enhance metabolic stability but reduce reactivity in target binding .

Trifluoromethyl and Halogenated Derivatives

The trifluoromethyl-substituted analog (CAS: 733740-46-0) and brominated variants (e.g., ) exhibit enhanced lipophilicity, which could improve membrane permeability. The strong electron-withdrawing nature of the trifluoromethyl group may also stabilize negative charges, influencing enzyme interactions .

Biological Activity

Cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid (CAS No. 735275-73-7) is a chiral compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing literature on the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

PropertyValue
Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
IUPAC Name (1S,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS Number 735275-73-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate enzyme activity and receptor interactions, which can influence various biochemical pathways. For instance, its structural features allow it to bind effectively to certain proteins involved in inflammatory responses and cellular proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This action may provide therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines through the activation of intrinsic pathways involving caspases. The compound's ability to disrupt cellular signaling pathways related to tumor growth has positioned it as a candidate for further development in cancer therapeutics .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics like ciprofloxacin and ampicillin. The results showed that the compound had an MIC of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, demonstrating comparable efficacy to conventional treatments .

Study 2: Anti-inflammatory Action

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in paw edema compared to the control group, indicating potent anti-inflammatory activity .

Study 3: Apoptosis Induction in Cancer Cells

In vitro experiments on human colon cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP. The IC50 value for apoptosis induction was determined to be approximately 10 µM, underscoring its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid, and how can purity be validated?

  • Synthesis : The compound can be synthesized via Friedel-Crafts acylation or cyclohexane ring functionalization, followed by nitrophenyl group introduction. Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the cis-isomer .
  • Purity Validation : Use HPLC with ≥98% purity thresholds (C18 column, UV detection at 254 nm). Confirm structural integrity via 1H^1H-NMR (e.g., cyclohexane proton splitting patterns) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Handling : Avoid dust/aerosol formation; use fume hoods and PPE (nitrile gloves, lab coat, EN 166-certified goggles). In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for nitro group degradation via periodic TLC .

Q. How can the cis-configuration of the cyclohexane ring be confirmed experimentally?

  • X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., nitrophenyl and oxoethyl groups) .
  • NOESY NMR : Detect through-space interactions between axial/equatorial protons to distinguish cis/trans isomers .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for studying intramolecular interactions (e.g., hydrogen bonding) in this compound?

  • FT-IR : Identify hydrogen bonding via O–H stretch broadening (~2500–3300 cm1 ^{-1}) and carbonyl shifts .
  • Fluorescence Spectroscopy : Probe electronic transitions influenced by nitro group electron-withdrawing effects (λex_{ex}: 280–320 nm; λem_{em}: 400–450 nm) .

Q. How do conformational dynamics (e.g., cyclohexane chair flipping) impact biological activity?

  • Molecular Dynamics (MD) Simulations : Model chair-chair transitions and substituent steric effects (e.g., nitrophenyl hindrance) .
  • Biological Assays : Compare activity of locked conformers (e.g., via methyl group introduction) to assess receptor binding efficiency .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. agonist effects)?

  • Dose-Response Curves : Test across concentrations (nM–µM) to identify biphasic effects.
  • Isotopic Labeling : Use 13C^{13}C-tagged compound to track metabolic pathways and off-target interactions .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; calculate Fukui indices to map electrophilic sites (e.g., carbonyl carbon) .
  • In Silico Hydrolysis Studies : Simulate pH-dependent stability (e.g., nitro group reduction at acidic pH) .

Methodological Notes

  • Contradictions in Evidence : While isolation methods in prioritize column chromatography, industrial-scale synthesis (not discussed here) may use recrystallization. Researchers should validate scalability empirically.
  • Safety Data : Evidence emphasizes nitro compound hazards (e.g., NOx_x emission during combustion), requiring emergency protocols for spills/fires.

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